molecular formula C9H4Br2FN B2680631 1,4-Dibromo-6-fluoroisoquinoline CAS No. 2138218-08-1

1,4-Dibromo-6-fluoroisoquinoline

Cat. No.: B2680631
CAS No.: 2138218-08-1
M. Wt: 304.944
InChI Key: AJAAUHZIOPEWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-6-fluoroisoquinoline is a heterocyclic organic compound belonging to the class of isoquinolines. It is characterized by the presence of bromine and fluorine atoms on the isoquinoline ring, which imparts unique chemical and physical properties to the compound. Isoquinolines are nitrogen-containing heteroaromatics with a benzene-ring-fused system, widely found in naturally occurring alkaloids and essential in pharmaceutical, agricultural, and materials sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-6-fluoroisoquinoline can be synthesized through various synthetic methodologies. One common approach involves the direct introduction of bromine and fluorine atoms onto the isoquinoline ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions .

Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing pre-fluorinated and pre-brominated benzene rings. This approach allows for the simultaneous installation of the isoquinoline framework and the halogen substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, fluorine gas, and various catalysts to facilitate the substitution process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-6-fluoroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.

    Electrophilic Substitution: Reagents like bromine or fluorine gas can be used to introduce additional halogen atoms onto the isoquinoline ring.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dibromo-6-fluoroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromoisoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    6-Fluoroisoquinoline: Lacks the bromine atoms, which can influence its chemical properties and applications.

    1,4-Difluoroisoquinoline:

Uniqueness

1,4-Dibromo-6-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s unique reactivity and potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

1,4-dibromo-6-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAAUHZIOPEWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN=C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.